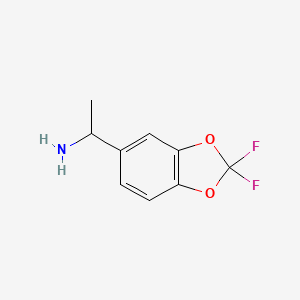

1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine

Descripción general

Descripción

“1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine” is a chemical compound with the molecular formula C9H10F2NO2 . It is a derivative of 2,2-Difluoro-1,3-benzodioxole , which is an intermediate compound used for the synthesis of various benzodioxole-containing pharmaceutical active compounds .

Synthesis Analysis

The synthesis of 2,2-Difluoro-1,3-benzodioxole, a precursor to our compound of interest, is achieved by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .

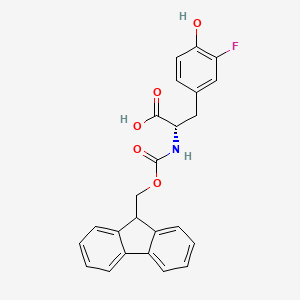

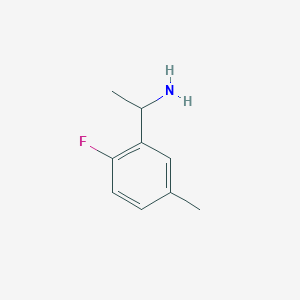

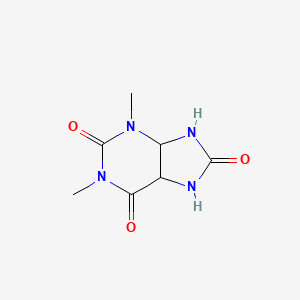

Molecular Structure Analysis

The molecular structure of “1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine” is characterized by the presence of a benzodioxole ring with two fluorine atoms attached to the same carbon atom . The presence of the fluorine atoms and the benzodioxole ring may contribute to the compound’s reactivity and potential biological activity.

Aplicaciones Científicas De Investigación

Wastewater Treatment

This compound has been used in the treatment of fludioxonil-contaminated wastewater . An immobilized cell bioreactor operating under microaerophilic conditions was developed for the biotreatment of fludioxonil-rich wastewater . The process resulted in a fludioxonil removal efficiency consistently above 96% .

Transformation Pathway Analysis

The compound has been used in the analysis of transformation pathways in environmental science . A total of 12 transformation products were tentatively identified during fludioxonil degradation .

Bacterial Community Dynamics

The compound has been used in studies of bacterial community dynamics . High-throughput amplicon sequencing revealed that hydraulic retention times (HRTs) led to significant changes in the bacterial community composition .

Fluorescence Microscopy

The compound can be used in fluorescence microscopy . It can be infused in silicon oil to impart fluorescence, which can be used in light microscopy for cell sheets .

Cell Labelling

The compound can be used in cell labelling . It can be used in labelling of mouse pre-adipocyte 3t3-L1 cells .

Sensing of Nitrogen Oxide (NOx)

The compound can be used in the sensing of nitrogen oxide (NOx) in air and living cells . It may be used in combination with a bipyridine copper-based complex for this purpose .

Material Science

Boronic acids and their derivatives, including 2,2-difluoro-benzo [1,3]dioxole-5-boronic acid, play a pivotal role in various fields of scientific research. These compounds have been extensively studied for their unique chemical properties, which make them valuable for applications ranging from material science to medicinal chemistry.

Medicinal Chemistry

As mentioned above, boronic acids and their derivatives, including 2,2-difluoro-benzo [1,3]dioxole-5-boronic acid, are valuable for applications in medicinal chemistry. They have been extensively studied for their unique chemical properties.

Direcciones Futuras

The future directions for “1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine” could involve further exploration of its potential uses in pharmaceutical applications, given the known utility of benzodioxole derivatives in this field . Additionally, further studies could be conducted to fully understand its chemical reactivity and safety profile.

Mecanismo De Acción

Target of Action

It is known that this compound is a useful building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds .

Mode of Action

It is known to be used in the synthesis of various pharmaceutical compounds, suggesting it may interact with its targets to induce therapeutic effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is known to be a useful building block in the synthesis of various pharmaceutical compounds .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action .

Propiedades

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZYJRRTOSMVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(O2)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

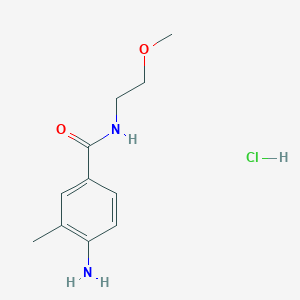

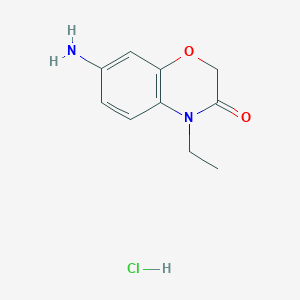

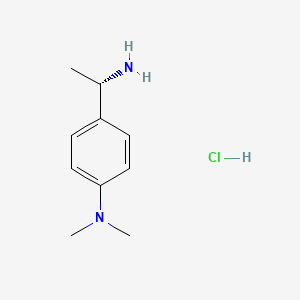

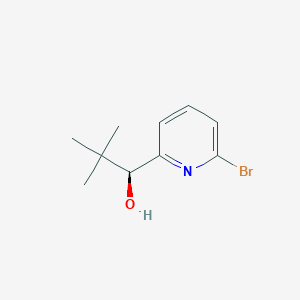

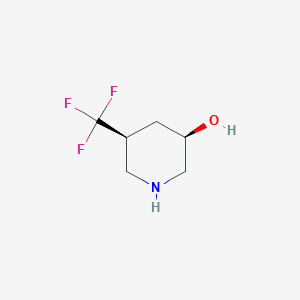

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3096007.png)

![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3096025.png)

![N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3096111.png)

![4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one](/img/structure/B3096118.png)